molecular formula C10H13N5 B1209651 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine CAS No. 76537-53-6

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

Cat. No.: B1209651
CAS No.: 76537-53-6
M. Wt: 203.24 g/mol
InChI Key: NSHLOJVJEGEMSF-UHFFFAOYSA-N
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Description

Contemporary Significance of Imidazo[1,2-a]pyrazine (B1224502) Scaffolds in Bioactive Compound Design

The imidazo[1,2-a]pyrazine scaffold is recognized in medicinal chemistry for its wide spectrum of biological activities. researchgate.net Its derivatives have been investigated for numerous therapeutic applications, demonstrating the core's importance as a privileged structure in the development of novel bioactive compounds. rsc.org

Researchers have successfully synthesized derivatives exhibiting a multitude of pharmacological effects, including:

Anticancer Activity: Imidazo[1,2-a]pyrazine derivatives have been designed as inhibitors of crucial cancer-related targets such as Aurora kinases, tubulin, and discoidin domain receptor 1 (DDR1). nih.govnih.govnih.gov Studies have reported compounds with potent antiproliferative effects against various cancer cell lines, including melanoma and human colorectal carcinoma. nih.govnih.gov For instance, a series of diarylurea derivatives incorporating the imidazo[1,2-a]pyrazine scaffold yielded compounds with submicromolar IC50 values against a human melanoma cell line. nih.gov

Antimicrobial and Antiviral Properties: The scaffold is a foundation for agents with antibacterial, antifungal, and antiviral activities. tsijournals.comresearchgate.netrsc.org Recent studies have even explored its potential against the main protease of SARS-CoV-2. rsc.org

Anti-inflammatory Effects: Certain derivatives have shown potential as anti-inflammatory agents. tsijournals.comresearchgate.net

Enzyme Inhibition: Beyond cancer targets, these compounds have been developed as inhibitors for phosphodiesterase, PI3K, and Heat shock protein 90 (Hsp90). tsijournals.comrsc.org

Neurological Applications: The scaffold has been utilized to create selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, which are relevant for seizure protection. nih.gov

The synthetic accessibility of the imidazo[1,2-a]pyrazine core allows for extensive structural modifications at various positions (C2, C3, C8), enabling chemists to fine-tune the pharmacological profiles of the resulting molecules. tsijournals.comresearchgate.net

Research Trajectory and Evolution of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine and its Derivatives in Academic Inquiry

The specific compound, this compound, and its derivatives represent a focused area of academic and industrial research, with investigations evolving over time to explore different therapeutic targets.

An early investigation detailed the synthesis of a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. nih.gov These compounds were evaluated for their binding affinity to adrenergic receptors and their potential as hypoglycemic agents for insulin-resistant hyperglycemia. nih.gov The parent compound, this compound, and several of its methylated derivatives showed a high affinity for the alpha-2 adrenergic receptor and were identified as potent hypoglycemic agents in murine models. nih.gov

Table 1: Adrenergic Receptor Binding and Hypoglycemic Activity of Selected this compound Derivatives nih.gov

More recently, the research focus has shifted towards neurodegenerative disorders, particularly Alzheimer's disease. dntb.gov.uasciety.orgscilit.comresearchgate.net Scientists have designed and synthesized new series of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine derivatives to act as acetylcholinesterase (AChE) inhibitors and antioxidants. dntb.gov.uasciety.orgscilit.comresearchgate.net In these studies, various substituents were attached to the piperazine (B1678402) ring to explore structure-activity relationships.

One study identified compound 14r as the most potent AChE inhibitor in its series, with an IC50 value of 0.47 µM, demonstrating significant improvement over the reference drug galantamine (IC50 = 5.01 µM). scilit.comresearchgate.net Another investigation highlighted compound 23l as a highly effective AChE inhibitor with an IC50 of 0.55 µM. dntb.gov.uasciety.org These compounds were also found to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. sciety.orgscilit.com

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives dntb.gov.uasciety.orgscilit.comresearchgate.net

The academic inquiry into this scaffold continues to expand, with related research on multi-substituted 8-aminoimidazo[1,2-a]pyrazines showing moderate inhibitory activity against Hsp90, further underscoring the therapeutic potential of substitutions at the 8-position of the imidazo[1,2-a]pyrazine core. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-piperazin-1-ylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-5-14(6-2-11-1)9-10-13-4-8-15(10)7-3-12-9/h3-4,7-8,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHLOJVJEGEMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227346
Record name 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76537-53-6
Record name 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076537536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies and Chemical Derivatization of 8 1 Piperazinyl Imidazo 1,2 a Pyrazine

Established Synthetic Pathways for the Imidazo[1,2-a]pyrazine (B1224502) Moiety

The construction of the imidazo[1,2-a]pyrazine ring system is a cornerstone for accessing a variety of derivatives. Several established synthetic strategies have been developed to achieve this, primarily focusing on building the imidazole ring onto a pre-existing pyrazine core.

Cyclocondensation Reactions of Aminopyrazines with Halocarbonyl Precursors

A prevalent and classical method for the synthesis of the imidazo[1,2-a]pyrazine scaffold is the cyclocondensation reaction between an aminopyrazine and an α-halocarbonyl compound. ucl.ac.uknih.gov This approach is versatile, allowing for the introduction of substituents on the imidazole portion of the fused ring system. The reaction proceeds through an initial N-alkylation of the amino group of the pyrazine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring. ucl.ac.uk

For the synthesis of derivatives of 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine, a key starting material is a 2-aminopyrazine bearing a piperazinyl group at the appropriate position. For instance, the condensation of an appropriately substituted 2-aminopyrazine with chloroacetaldehyde can yield the core imidazo[1,2-a]pyrazine structure. nih.gov The use of different α-halocarbonyl precursors, such as α-halo ketones, allows for the introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrazine ring. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Imidazo[1,2-a]pyrazine Synthesis

Aminopyrazine Precursorα-Halocarbonyl ReagentResulting Imidazo[1,2-a]pyrazine
2-AminopyrazineChloroacetaldehydeImidazo[1,2-a]pyrazine
2-Amino-3-chloropyrazineα-Bromo aryl ketones2-Aryl-8-chloroimidazo[1,2-a]pyrazines
2-AminopyrazineEthyl 2-chloroacetoacetate2-Methylimidazo[1,2-a]pyrazine-3-carboxylate

Oxidation-Dehydration Routes from β-Hydroxyalkylamino Pyrazines

An alternative synthetic strategy involves the oxidation-dehydration of a [(β-hydroxyalkyl)amino]pyrazine intermediate. nih.gov This method provides another avenue to the imidazo[1,2-a]pyrazine core and can be particularly useful for accessing specific substitution patterns. The synthesis begins with the reaction of an aminopyrazine with an appropriate epoxide or halohydrin to generate a β-hydroxyalkylamino pyrazine. This intermediate is then subjected to an oxidation and subsequent dehydration-cyclization to afford the final imidazo[1,2-a]pyrazine product. ucl.ac.uk For example, the reaction of an aminopyrazine with a 2-aryl-2-hydroxy amine can be a key step in forming 3-aryl substituted imidazo[1,2-a]pyrazines. nih.gov

Regioselective Synthesis and Control in Imidazo[1,2-a]pyrazine Construction

Regioselectivity is a critical aspect of imidazo[1,2-a]pyrazine synthesis, as the substitution pattern on the final molecule can significantly influence its properties. The choice of starting materials and reaction conditions plays a pivotal role in controlling the regiochemical outcome. For instance, the use of unsymmetrically substituted aminopyrazines can potentially lead to the formation of isomeric products. However, the inherent electronic and steric properties of the pyrazine ring often direct the cyclization to a specific regioisomer.

Recent advancements have focused on developing highly regioselective methods. For example, the use of specific catalysts and directing groups can enhance the selectivity of the cyclization reaction. rsc.org Furthermore, computational studies, such as the determination of pKa values and N-basicities, have been employed to predict and control the regioselectivity of functionalization on the imidazo[1,2-a]pyrazine scaffold itself. rsc.org The electrophilic substitution of imidazo[1,2-a]pyrazines, such as bromination, has been shown to occur with high regioselectivity, typically at the C-3 position of the imidazole ring. stackexchange.com

Design and Synthesis of Functionalized this compound Derivatives

Once the core this compound structure is obtained, further functionalization can be carried out to explore structure-activity relationships. These modifications can be introduced on both the imidazo[1,2-a]pyrazine core and the piperazine (B1678402) moiety.

Systematic Heterocyclic Alkyl and Halogen Substitution Strategies

The introduction of alkyl and halogen substituents onto the imidazo[1,2-a]pyrazine ring is a common strategy for modulating the physicochemical and biological properties of the molecule. A series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been prepared to investigate their biological activities. nih.gov

Halogenation, particularly bromination, of the imidazo[1,2-a]pyrazine core often occurs regioselectively at the 3-position. researchgate.net These halogenated intermediates can then serve as versatile handles for further synthetic transformations, such as cross-coupling reactions, to introduce a wider range of functional groups. For instance, 3-chloro-8-(1-piperazinyl)-imidazo[1,2-a]pyrazine has been synthesized from a mixture of 3,8-dichloroimidazo[1,2-a]pyrazine and 8-bromo-3-chloroimidazo[1,2-a]pyrazine by reaction with piperazine. prepchem.com

Table 2: Examples of Functionalized this compound Derivatives

DerivativePosition of SubstitutionSubstituent
2-Methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine2Methyl
3-Methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine3Methyl
5-Methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine5Methyl
3-Chloro-8-(1-piperazinyl)imidazo[1,2-a]pyrazine3Chloro

Structural Modifications on the Piperazine Moiety and its Impact on Synthesis

For example, the introduction of a methyl group at the 4-position of the piperazine moiety has been shown to alter the biological activity profile of the parent compound. nih.gov The synthesis of these N-substituted piperazine derivatives typically involves the reaction of the parent 8-(1-piperazinyl)imidazo[1,2-a]pyrazine with an appropriate alkylating or acylating agent. Alternatively, a pre-functionalized piperazine derivative can be used in the initial synthesis of the core structure. The choice of synthetic route depends on the desired final compound and the availability of starting materials.

Targeted Derivatization for Enhanced Biological Interaction Profiles

Modifications for Adrenergic Receptor Affinity

Research into the hypoglycemic potential of this compound derivatives has revealed important structure-activity relationships (SAR) concerning adrenergic receptor binding. The parent compound, this compound, demonstrates high affinity for the α2-adrenergic receptor and is a potent hypoglycemic agent. nih.gov However, targeted substitutions on the imidazo[1,2-a]pyrazine ring have been shown to modulate this activity.

For instance, the introduction of methyl groups at the 2, 3, or 5-positions of the imidazopyrazine core, as seen in 2-methyl-, 3-methyl-, and 5-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazines, maintains high affinity for the α2 receptor and potent hypoglycemic effects. nih.gov Conversely, other modifications to the parent compound have been found to decrease α2 receptor binding and, consequently, lower its hypoglycemic potency, while also altering its binding affinity for α1, β1, and β2 adrenergic receptors. nih.gov Further derivatization, such as the use of a 4-methylpiperazine moiety, has been shown to reduce binding at α1 and β1 receptors while preserving some hypoglycemic activity. nih.gov

Table 1: Adrenergic Receptor Binding and Hypoglycemic Activity of this compound Derivatives

Compound Substitution Target Receptor Biological Activity
This compound None α2-adrenergic receptor High affinity and potent hypoglycemic agent. nih.gov
2-Methyl-8-(1-piperazinyl)imidazo(1,2-a)pyrazine 2-Methyl α2-adrenergic receptor High affinity and potent hypoglycemic agent. nih.gov
3-Methyl-8-(1-piperazinyl)imidazo(1,2-a)pyrazine 3-Methyl α2-adrenergic receptor High affinity and potent hypoglycemic agent. nih.gov
5-Methyl-8-(1-piperazinyl)imidazo(1,2-a)pyrazine 5-Methyl α2-adrenergic receptor High affinity and potent hypoglycemic agent. nih.gov
8-(4-Methyl-1-piperazinyl)imidazo(1,2-a)pyrazine 4-Methyl on piperazine α1 and β1 adrenergic receptors Reduced binding while retaining some hypoglycemic activity. nih.gov

Derivatization for Acetylcholinesterase Inhibition

The this compound scaffold has also been explored for its potential in treating Alzheimer's disease by targeting acetylcholinesterase (AChE). A series of derivatives were designed and synthesized, demonstrating moderate inhibitory activity against AChE. scilit.comresearchgate.net One particular derivative, compound 14r , emerged as a highly potent AChE inhibitor with an IC50 value of 0.47 µM. scilit.comresearchgate.net This compound also exhibited moderate inhibitory activity against butyrylcholinesterase (BuChE) with an IC50 of 11.02 µM, resulting in a favorable selectivity index of 23.45 for AChE. scilit.comresearchgate.net

Molecular docking studies suggest that the enhanced activity of compound 14r is due to its ability to bind to both the catalytic active site and the peripheral anionic site of AChE, consistent with a mixed inhibition pattern. scilit.com This dual binding capability is a key aspect of its enhanced biological interaction profile.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

Compound AChE IC50 (µM) BuChE IC50 (µM) Selectivity Index (AChE)
14r 0.47 scilit.comresearchgate.net 11.02 scilit.comresearchgate.net 23.45 scilit.comresearchgate.net
Galantamine (Reference) 5.01 scilit.comresearchgate.net 18.46 scilit.comresearchgate.net 3.68 scilit.comresearchgate.net

Modifications for Anticancer Activity

In the realm of oncology, derivatives of the imidazo[1,2-a]pyrazine core have been investigated as potential anticancer agents, notably as PI3Kα kinase inhibitors. nih.gov In one study, the piperazinyl group was replaced with a morpholino group, and further derivatization with phenylpyridine-carboxamides and phenylpyrimidine-carboxamides was carried out. nih.gov

The structure-activity relationship studies indicated that the position of the aryl group on the pyridine or pyrimidine ring significantly influences cytotoxic activity. nih.gov For instance, compounds with an aryl group at the C-4 position of the pyridine ring were more active than those with the substitution at the C-5 position. nih.gov Furthermore, derivatives bearing phenylpyrimidine-carboxamides generally exhibited better cytotoxicity than their phenylpyridine-carboxamide counterparts. The presence of electron-donating groups on the benzene ring was also found to be beneficial for cytotoxic activity. nih.gov One of the most promising compounds, 14c , demonstrated inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 µM. nih.gov

Table 3: PI3Kα Kinase Inhibitory Activity of an Imidazo[1,2-a]pyrazine Derivative

Compound Target IC50 (µM)
14c (an 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivative) PI3Kα kinase 1.25 nih.gov

Comprehensive Structure Activity Relationship Sar and Chemoinformatic Analyses

Elucidation of Structural Determinants for Biological Activity in 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine Analogues

Research into a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo(1,2-a)pyrazines has shed light on the key structural determinants for their biological effects, particularly as hypoglycemic agents and their affinity for adrenergic receptors. nih.govresearchgate.net The parent compound, this compound, serves as a crucial reference for these studies.

Systematic modifications have demonstrated that substitutions on the imidazo[1,2-a]pyrazine (B1224502) nucleus significantly influence biological outcomes. nih.gov For instance, the introduction of small alkyl groups, such as methyl, at positions 2, 3, or 5 can result in high affinity for the alpha-2 adrenergic receptor and potent hypoglycemic activity. nih.govresearchgate.net This suggests that these positions can accommodate small, lipophilic substituents to enhance favorable interactions with the receptor.

Conversely, other modifications on the core structure have been shown to diminish alpha-2 receptor binding and consequently lower hypoglycemic potency. nih.govresearchgate.net Alterations to the piperazine (B1678402) moiety also play a critical role. The use of a 4-methylpiperazine group, for example, was found to reduce binding to alpha-1 and beta-1 adrenergic receptors while maintaining a degree of hypoglycemic activity. nih.govresearchgate.net This highlights the potential for tuning receptor selectivity through substitution on the piperazine ring.

The following table summarizes the structure-activity relationships of select analogues, focusing on their hypoglycemic activity and receptor affinity.

Compound NameModificationBiological Activity Highlights
This compoundParent CompoundHigh affinity for alpha-2 receptor; potent hypoglycemic agent. nih.gov
2-Methyl-8-(1-piperazinyl)imidazo(1,2-a)pyrazineMethyl group at C2Displayed high affinity for the alpha-2 receptor and was a potent hypoglycemic agent. nih.govresearchgate.net
3-Methyl-8-(1-piperazinyl)imidazo(1,2-a)pyrazineMethyl group at C3Showed high affinity for the alpha-2 receptor and potent hypoglycemic effects. nih.govresearchgate.net
5-Methyl-8-(1-piperazinyl)imidazo(1,2-a)pyrazineMethyl group at C5Demonstrated high affinity for the alpha-2 receptor and significant hypoglycemic activity. nih.govresearchgate.net
8-(4-Methyl-1-piperazinyl)imidazo(1,2-a)pyrazineMethyl group on Piperazine N4Reduced alpha-1 and beta-1 receptor binding while retaining some hypoglycemic activity. nih.govresearchgate.net

In other studies, derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for a range of other biological activities, including as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), Gαq/11 proteins, and as potential antiviral agents against influenza nucleoprotein. tandfonline.comnih.govnih.govnih.gov For instance, one derivative, identified as GQ352, was found to directly bind to Gαq and inhibit its signaling pathway with an IC50 value of 8.9 μM. nih.gov Another study highlighted a derivative, referred to as A4, which demonstrated broad-spectrum anti-influenza activity by targeting the viral nucleoprotein. nih.gov These findings underscore the versatility of the imidazo[1,2-a]pyrazine scaffold in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling provides a powerful computational approach to correlate the chemical structure of compounds with their biological activities, enabling the prediction of potency for novel analogues.

Quantum chemical parameters offer deep insights into the electronic properties of molecules, which are fundamental to their interactions with biological targets. In the context of QSAR, these parameters can describe a molecule's reactivity, stability, and intermolecular interaction potential. For example, studies on related heterocyclic systems like imidazo[1,2-a]pyrimidines have utilized quantum chemical calculations to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These values are crucial for understanding electron-donating and accepting capabilities. nih.gov

In a specific 3D-QSAR study on imidazo[1,2-a]pyrazine inhibitors of PI3Kα, a QM-Polarized ligand docking protocol was employed. tandfonline.comnih.gov This method uses quantum mechanics to calculate partial atomic charges for the ligand, providing a more accurate representation of the electrostatic potential and improving the quality of the docking and subsequent QSAR model.

QSAR models are built upon a foundation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can range from simple constitutional descriptors (e.g., molecular weight) to complex 3D descriptors that describe a molecule's shape and electronic properties.

In the development of a 3D-QSAR model for 49 selective imidazo[1,2-a]pyrazine inhibitors of PI3Kα, an atom-based approach was used. tandfonline.comnih.gov This method generates fields around the aligned molecules that represent steric and electrostatic properties, which are then used as descriptors in the QSAR equation. The resulting contour maps from the model provide a visual guide, indicating regions where bulky groups, electron-donating groups, or electron-withdrawing groups might enhance or decrease biological activity. tandfonline.comnih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.govresearchgate.net This process involves both internal and external validation techniques. Internal validation, such as leave-one-out cross-validation, gauges the model's robustness, while external validation tests its ability to predict the activity of compounds not used in its development. nih.gov

For the 3D-QSAR model of imidazo[1,2-a]pyrazine inhibitors of PI3Kα, several statistical parameters were reported to confirm its validity. tandfonline.comnih.gov The model was selected based on its performance across multiple metrics.

The table below presents the statistical validation parameters for the selected QSAR model.

Statistical ParameterValueDescription
Q²_test0.650The cross-validated correlation coefficient for the test set, indicating good predictive ability. tandfonline.comnih.gov
r²_train_0.917The correlation coefficient for the training set, showing a strong fit of the model to the data. tandfonline.comnih.gov
F-value166.5The Fisher test value, indicating the statistical significance of the model. tandfonline.comnih.gov
Pearson-r0.877The Pearson correlation coefficient, measuring the linear correlation between observed and predicted values. tandfonline.comnih.gov
SD0.265The standard deviation of the regression, indicating low error in the model's predictions. tandfonline.comnih.gov

These robust statistical values lend confidence to the QSAR model's ability to accurately predict the biological activity of new congeners in the this compound series, thereby guiding future drug design and optimization efforts.

Molecular Pharmacology and Mechanistic Characterization of 8 1 Piperazinyl Imidazo 1,2 a Pyrazine

Adrenergic Receptor Interaction Profiles

The interaction of 8-(1-piperazinyl)imidazo(1,2-a)pyrazine with adrenergic receptors, which are a class of G protein-coupled receptors that are targets of catecholamines, has been a primary focus of its pharmacological investigation. nih.govyoutube.com Studies have evaluated its binding affinity across various adrenergic receptor subtypes, revealing a distinct selectivity profile. nih.gov

Research has firmly established this compound as a potent and selective ligand for alpha-2 (α₂) adrenergic receptors. nih.gov In competitive binding assays using calf cerebral cortex homogenates, the compound demonstrated high affinity for the α₂ receptor, specifically studied by its ability to displace the bound radioligand [³H]clonidine. nih.gov Its potency at this receptor was found to be comparable to that of the established antagonist mianserin. nih.gov

Crucially, what distinguishes this compound is its remarkable selectivity for the α₂ subtype over the alpha-1 (α₁) subtype. nih.gov It was reported to be approximately 70 times more selective for the α₂-adrenergic receptor than mianserin, highlighting its specificity. nih.gov Further studies confirmed that this compound and several of its methylated derivatives display a high affinity for the α₂ receptor. nih.gov This selective antagonism at α₂ receptors, which are often involved in modulating the release of neurotransmitters, underscores a key aspect of its molecular action. youtube.com

While showing pronounced selectivity for the α₂ receptor, this compound has also been evaluated for its binding to α₁, beta-1 (β₁), and beta-2 (β₂) adrenergic receptors. nih.gov These evaluations were conducted as part of a broader characterization of a series of substituted imidazo[1,2-a]pyrazines. nih.gov The parent compound showed varied, though generally lower, affinity for these other adrenergic receptor subtypes compared to its high affinity for the α₂ receptor. nih.gov

Modifications to the core structure, such as the introduction of a 4-methylpiperazine group, were found to reduce binding to α₁ and β₁ receptors, further illustrating the structure-activity relationships within this chemical class. nih.gov The interaction with β₁ and β₂ receptors, which play critical roles in cardiac function and smooth muscle relaxation respectively, appears to be significantly less pronounced than its interaction with the α₂ receptor. youtube.com

The selectivity profile of this compound is a defining feature of its pharmacology. The differentiation in binding affinity is most significant between the alpha receptor subtypes. nih.gov The compound's ability to displace [³H]clonidine (an α₂ agonist) is much greater than its ability to displace [³H]prazosin (an α₁ antagonist) from calf cerebral cortex homogenates. nih.gov

This selectivity is structurally dependent. For instance, reducing the imidazo (B10784944) ring of the molecule to a 2,3-dihydro form was found to decrease affinity for the α₂ receptor without significantly altering the affinity for the α₁ receptor, demonstrating the importance of the unsaturated imidazo[1,2-a]pyrazine (B1224502) ring system for α₂ selectivity. nih.gov Computer-assisted molecular modeling has been used to explore the conformational energies of the molecule in relation to its selectivity profile. nih.gov

Adrenergic Receptor Binding Affinity of this compound and Related Compounds
CompoundReceptor TargetBinding Assay LigandAffinity / ActivitySource
This compoundAlpha-2 Adrenergic Receptor[³H]clonidineEquipotent with Mianserin nih.gov
This compoundAlpha-1 Adrenergic Receptor[³H]prazosin~70-fold lower affinity than for Alpha-2 nih.gov
2-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazineAlpha-2 Adrenergic ReceptorNot SpecifiedHigh Affinity nih.gov
5-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazineAlpha-2 Adrenergic ReceptorNot SpecifiedHigh Affinity nih.gov
This compoundAlpha-1, Beta-1, Beta-2 ReceptorsNot SpecifiedEvaluated, with varied binding nih.gov

Enzyme Inhibition and Modulatory Activities

Beyond its receptor-binding profile, the imidazo[1,2-a]pyrazine scaffold has been investigated for its potential to inhibit key enzymes involved in neurotransmission, particularly acetylcholinesterase and butyrylcholinesterase. researchgate.netresearchgate.net

Derivatives of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netresearchgate.netdntb.gov.ua These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com

Studies on a series of these derivatives demonstrated moderate to potent inhibitory activities against AChE. researchgate.netdntb.gov.ua For example, one derivative, compound 23l , was identified as a potent AChE inhibitor with an IC₅₀ value of 0.55 µM. researchgate.netdntb.gov.ua Another related derivative, 14r , showed an IC₅₀ of 0.47 µM for AChE and also exhibited moderate inhibitory activity against BuChE with an IC₅₀ of 11.02 µM. researchgate.net This dual inhibition profile is of interest as both enzymes contribute to acetylcholine hydrolysis in the brain. mdpi.com The selectivity of compound 14r for AChE over BuChE was noted to be significantly better than the reference drug galantamine. researchgate.net

The mechanism of cholinesterase inhibition by these compounds has been explored through enzyme kinetic studies and molecular modeling. researchgate.netresearchgate.netdntb.gov.ua The results suggest a sophisticated binding mode that goes beyond simple competitive inhibition at the enzyme's primary catalytic site. nih.gov

Molecular docking studies indicate that derivatives like 23l and 14r can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.netresearchgate.netdntb.gov.ua The CAS is where acetylcholine is hydrolyzed, while the PAS is an allosteric site that can trap the substrate and facilitate its entry into the active site gorge. nih.govnih.gov This dual-site binding is consistent with a mixed-inhibition pattern observed in enzyme kinetic analyses. researchgate.netdntb.gov.ua Molecular dynamics simulations further supported the stable interaction of these compounds within the binding cavity of AChE. researchgate.netdntb.gov.ua

Cholinesterase Inhibitory Activity of this compound Derivatives
Compound DerivativeEnzymeIC₅₀ (µM)Reference Drug (IC₅₀, µM)Source
Compound 23lAChE0.55Galantamine (5.01) researchgate.netdntb.gov.ua
Compound 14rAChE0.47Galantamine (5.01) researchgate.net
Compound 14rBuChE11.02Galantamine (18.46) researchgate.net

Kinase Inhibition by Imidazo[1,2-a]pyrazine and Related Derivatives

The chemical tractability of the imidazo[1,2-a]pyrazine core has allowed for the development of potent and selective kinase inhibitors, targeting key enzymes involved in cell signaling pathways critical to diseases such as cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. tsijournals.com While much of the research has focused on the imidazo[1,5-a]pyrazine (B1201761) scaffold, a patent has been filed for imidazo[1,2-a]pyrazin-8-ylamine derivatives as inhibitors of BTK. nih.gov This indicates the potential of the specific scaffold of "this compound" to be adapted for BTK inhibition.

Research on the related 8-amino-imidazo[1,5-a]pyrazine core has yielded potent, reversible, and non-covalent BTK inhibitors. nih.govacs.org These inhibitors have demonstrated excellent kinase selectivity, which is achieved through specific hydrogen bond interactions with the kinase hinge region and hydrophobic interactions in the back pocket of the enzyme. nih.govacs.org For instance, the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form key hydrogen bonds with the BTK hinge. acs.org

Table 1: BTK Inhibition by Imidazo[1,5-a]pyrazine Derivatives

Compound BTK IC50 (nM) Kinase Selectivity Key Interactions Reference
Compound 1 1.2 High Hydrogen bonds with hinge region (Ser538, Asp539) nih.gov
Compound 3 0.9 High Similar to Compound 1, with additional hydrophobic interactions nih.gov

Although these findings are for a different isomer, the principles of targeting the BTK active site with an imidazopyrazine core are well-established and provide a strong rationale for the investigation of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine as a potential BTK inhibitor.

Other Kinase Targets (e.g., TAK1, Aurora Kinases, IKK, PPI, mTOR)

The versatility of the imidazo[1,2-a]pyrazine scaffold extends to the inhibition of several other critical kinases.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 is a key mediator in inflammatory and cancer signaling pathways. A series of novel imidazopyrazine derivatives have been synthesized and shown to be potent TAK1 inhibitors. acs.org One lead compound from this series demonstrated significant in vivo efficacy in a colon cancer xenograft model, highlighting the therapeutic potential of this class of inhibitors. acs.org

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Overexpression of Aurora kinases is common in many human cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors. researchgate.net X-ray crystallography has provided insights into how these compounds bind to Aurora-A, enabling structure-based design of inhibitors with significant selectivity. acs.org

IκB Kinase (IKK): The IKK complex is central to the NF-κB signaling pathway, a critical regulator of inflammation and immunity. Imidazo[1,2-a]pyrazine derivatives have been investigated as IKK inhibitors, with the aim of treating chronic and acute inflammatory diseases. google.com

Phosphoinositide 3-Kinase (PI3K)/mTOR: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent dual inhibitors of PI3K and mTOR. One such compound exhibited excellent dual inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.

Table 2: Inhibition of Various Kinases by Imidazo[1,2-a]pyrazine and Related Derivatives

Kinase Target Scaffold Key Findings Reference
TAK1 Imidazopyrazine Potent inhibition and in vivo efficacy in a cancer model. acs.org
Aurora Kinases Imidazo[1,2-a]pyrazine Structure-based design of selective inhibitors. acs.orgresearchgate.net
IKK Imidazo[1,2-a]pyrazine Potential for treating inflammatory diseases. google.com
PI3K/mTOR Imidazo[1,2-a]pyrazine Potent dual inhibition with nanomolar IC50 values.

Mechanistic Studies of ATPase Inhibition (e.g., Helicobacter pylori VirB11 ATPase)

Helicobacter pylori is a bacterium linked to various gastric diseases, and its virulence is partly mediated by a type IV secretion system (T4SS). A key component of this system is the VirB11 ATPase, HP0525. A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been designed and synthesized as inhibitors of this essential enzyme. One lead compound from this series was identified as a competitive inhibitor of ATP with an IC50 of 7 µM. These inhibitors are thought to act as ATP mimics, binding to the active site of the ATPase and preventing its function, thereby disrupting the T4SS and reducing bacterial virulence.

Modulation of Receptor and Ion Channel Systems

In addition to enzyme inhibition, imidazo[1,2-a]pyrazine derivatives have been shown to modulate the activity of important receptor and ion channel systems in the central nervous system.

AMPA Receptor (AMPAR) Negative Modulation with TARP γ-8 Selectivity

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) are critical for fast synaptic transmission in the brain. Their function is modulated by transmembrane AMPAR regulatory proteins (TARPs). The TARP γ-8 subunit is highly expressed in the hippocampus, making it an attractive target for treating conditions like epilepsy.

A class of substituted imidazo[1,2-a]pyrazines has been discovered as selective negative modulators of AMPARs associated with TARP γ-8. These compounds were identified through high-throughput screening and subsequent optimization, leading to potent and selective leads. They appear to act by partially disrupting the protein-protein interaction between the TARP and the pore-forming subunit of the ion channel.

Table 3: AMPAR Negative Modulation by Imidazo[1,2-a]pyrazine Derivatives

Compound Target Potency (pIC50) Selectivity Reference
Imidazopyrazine 5 GluA1o-γ-8 >5.0 Inactive towards γ-2
Optimized Leads GluA1o-γ-8 Subnanomolar High selectivity for γ-8

Investigation of Potassium Channel Opening Properties (for related derivatives)

The pharmacological profile of imidazo[1,2-a]pyrazine derivatives also includes effects that may be related to the modulation of ion channels, such as potassium channels. Research into 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines has demonstrated their antibronchospastic and uterine-relaxing properties. These smooth muscle relaxant effects are often associated with the opening of potassium channels, which leads to hyperpolarization of the cell membrane and relaxation.

Furthermore, a patent for 7H-imidazo[1,2-a]pyrazin-8-one derivatives describes them as ion channel modulators. While direct evidence for the potassium channel opening properties of "this compound" is not yet established, the activities of related derivatives suggest that this is a plausible area for further investigation.

Preclinical Biological Evaluation of 8 1 Piperazinyl Imidazo 1,2 a Pyrazine Derivatives

In Vitro Methodologies for Pharmacological Characterization

The preclinical assessment of 8-(1-piperazinyl)imidazo(1,2-a)pyrazine derivatives involves a suite of in vitro assays designed to elucidate their mechanisms of action, potency, and selectivity across various biological targets. These methodologies are fundamental in identifying lead compounds for further development.

Receptor Binding Assays and Displacement Studies

Receptor binding assays are crucial for determining the affinity and selectivity of compounds for specific receptor subtypes. For imidazo[1,2-a]pyrazine (B1224502) derivatives, these studies have been instrumental in identifying their potential as modulators of adrenergic and GABAergic systems.

A series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a)pyrazines were evaluated for their binding affinity to α1, α2, β1, and β2 adrenergic receptors. nih.gov These studies often utilize displacement assays with radiolabeled ligands. For instance, the affinity for α-adrenergic receptors has been determined by measuring the displacement of specifically bound [3H]prazosin (for α1) and [3H]clonidine (for α2) from calf cerebral cortex homogenates. nih.gov

Notably, the parent compound, 8-(1-piperazinyl)imidazo[1,2-a)pyrazine, demonstrated high affinity for the α2-adrenergic receptor, equipotent to the established drug mianserin, but with approximately 70 times greater selectivity. nih.gov Modifications to the imidazo[1,2-a]pyrazine core, such as the introduction of methyl groups at the 2, 3, or 5 positions, also resulted in high affinity for the α2 receptor. nih.gov Conversely, reduction of the imidazo (B10784944) ring to a 2,3-dihydro derivative was found to decrease affinity for the α2 receptor while not impacting α1-receptor affinity. nih.gov Other derivatives, such as certain imidazo[1,2-a]pyrazin-8-ones, have been identified as high-affinity agonists for the GABAA receptor. researchgate.net

DerivativeTarget ReceptorKey FindingsReference(s)
8-(1-Piperazinyl)imidazo[1,2-a]pyrazineα2-AdrenergicHigh affinity and ~70x more selective than mianserin. nih.gov
2-Methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazineα2-AdrenergicDisplayed high affinity. nih.gov
3-Methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazineα2-AdrenergicDisplayed high affinity. nih.gov
5-Methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazineα2-AdrenergicDisplayed high affinity. nih.gov
Imidazo[1,2-a]pyrazin-8-onesGABAAIdentified as high affinity agonists. researchgate.net

Cell-Free and Cell-Based Enzyme Inhibition Assays

The inhibitory potential of this compound derivatives against various enzymes is a key area of investigation, with implications for cancer, neurodegenerative diseases, and other conditions.

Phosphodiesterase and Kinase Inhibition: Some derivatives have shown potential as enzyme inhibitors. 5-bromoimidazo-[1,2-alpha]pyrazine was suggested to have phosphodiesterase-inhibiting properties. nih.gov In the realm of cancer research, certain 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives, which share a similar core structure, were tested for their activity against PI3Kα kinase. Compound 14c in one study demonstrated inhibitory activity against PI3Kα with an IC50 value of 1.25 μM. nih.gov Furthermore, some 3,8-diaminoimidazo[1,2-a]pyrazines exhibited moderate inhibitory activity against the molecular chaperone Hsp90. dntb.gov.ua More recently, an imidazo[1,2-a]pyrazine derivative (compound 7 ) was identified as a highly potent and selective inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), with an IC50 value of 5.70 or 9.68 nM. nih.gov

Tubulin and Acetylcholinesterase (AChE) Inhibition: Through structural optimization, a series of novel imidazo[1,2-a]pyrazine derivatives were identified as potent tubulin polymerization inhibitors. nih.gov One of the most effective compounds, TB-25 , was shown to inhibit tubulin polymerization and disrupt the microtubule network in HCT-116 cells. nih.gov In the context of Alzheimer's disease research, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed as acetylcholinesterase inhibitors (AChEIs). The most potent compound, 23l , exhibited an IC50 value of 0.55 µM against AChE, significantly more potent than the reference drug galantamine in the same assay. researchgate.net

Derivative Class/CompoundTarget EnzymeIC50 ValueReference(s)
Compound 7 ENPP15.70 / 9.68 nM nih.gov
Compound 23l Acetylcholinesterase (AChE)0.55 µM researchgate.net
TB-25 Tubulin Polymerization23 nM (anti-proliferative) nih.gov
Compound 14c PI3Kα1.25 µM nih.gov
3,8-Diaminoimidazo[1,2-a]pyrazinesHsp90Moderate Inhibition dntb.gov.ua
5-Bromoimidazo[1,2-a]pyrazinePhosphodiesteraseActivity Suggested nih.gov

Functional Cell-Based Assays for Receptor Activation/Inhibition

Functional assays are essential to confirm that binding to a receptor translates into a biological response, whether it be activation (agonism) or inhibition (antagonism).

A high-throughput screening campaign using HEK-293 cells expressing a fusion protein of the AMPA receptor subunit GluA1o and the regulatory protein TARP γ-8 was conducted. nih.gov This assay, which measured glutamate-induced Ca2+ flux, identified imidazo[1,2-a]pyrazine 5 as a selective negative modulator of AMPARs associated with TARP γ-8, showing no activity toward γ-2 associated receptors at concentrations up to 100 μM. nih.gov In another study, a tetrahydroimidazo[1,2-a]pyrazine derivative library was evaluated in a second messenger-based fluorescence assay to analyze the activity of Gαq proteins by determining intracellular myo-inositol 1-phosphate levels. researchgate.net Furthermore, an ENPP1 inhibitor from this class was shown to enhance the mRNA expression of downstream target genes of the cGAS-STING pathway, such as IFNB1 and CXCL10, in response to cGAMP stimulation. nih.gov

Cytotoxicity Assessment in Diverse Cancer Cell Lines

The anti-proliferative activity of imidazo[1,2-a]pyrazine derivatives has been extensively evaluated against a wide array of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Numerous studies have reported the cytotoxic potential of these compounds. For example, novel imidazo[1,2-a]pyrazine derivatives have demonstrated potent anti-proliferative activities against cell lines including HepG-2 (liver), HCT-116 (colon), A549 (lung), and MDA-MB-231 (breast). nih.gov Compound TB-25 was particularly potent against HCT-116 cells, with an IC50 of 23 nM. nih.gov Another study synthesized three series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives and tested them against A549, PC-3 (prostate), and MCF-7 (breast) cancer cells, finding moderate cytotoxicity with IC50 values ranging from 6.39 to 74.9 μM. nih.gov

Other research has shown significant anticancer activities for various derivatives against Hep-2 (laryngeal), HepG2, MCF-7, and A375 (melanoma) cells. rsc.org However, some derivatives screened against HeLa (cervical) and MCF-7 cell lines did not show significant activity at a concentration of 10 µg/mL. tsijournals.com

Derivative/CompoundCancer Cell Line(s)Reported IC50 / ActivityReference(s)
TB-25 HCT-116 (Colon)23 nM nih.gov
8-Morpholino-imidazo[1,2-a]pyrazinesA549, PC-3, MCF-76.39 - 74.9 µM nih.gov
Compound 12b Hep-2, HepG2, MCF-7, A37511 - 13 µM rsc.org
Imidazo[1,2-a]pyrazine derivativesMCF-7, HT-29, B16F10Efficacy evaluated researchgate.net
Pyrazine derivativesMCF-7, A549Potent cytotoxic activity zu.edu.eg
C2, C3, C8-substituted derivativesHeLa, MCF-7No activity at 10 µg/mL tsijournals.com

Evaluation of Antioxidant Activities in Cellular and Biochemical Systems

The capacity of imidazo[1,2-a]pyrazine derivatives to act as antioxidants has been investigated using biochemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

A series of imidazo[1,2-a]pyrazine derivatives with substitutions at the C2, C3, and C8 positions were synthesized and screened for their in vitro antioxidant properties. tsijournals.comtsijournals.com Several compounds exhibited effective free radical scavenging activity, with IC50 values ranging from 8.54 µM to 14.26 µM, which were comparable to the standard antioxidant, ascorbic acid (IC50 of 5.84 µM). tsijournals.comtsijournals.com Structure-activity relationship (SAR) studies revealed that amination at the C8 position tends to improve antioxidant activity. tsijournals.com In a separate study, 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were also evaluated for their radical scavenging activities. researchgate.netsciety.org

Derivative ClassAntioxidant AssayKey FindingsReference(s)
C2, C3, C8-substituted imidazo[1,2-a]pyrazinesDPPH Radical ScavengingIC50 values ranged from 8.54 to 14.26 µM. Amination at C8 improved activity. tsijournals.comtsijournals.com
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazinesRadical ScavengingExhibited moderate antioxidant activities. researchgate.netsciety.org

Assessment of Antimicrobial and Antibacterial Potency

The potential of imidazo[1,2-a]pyrazine derivatives as antimicrobial agents has been explored against various bacterial and fungal strains. Standard methods like the agar (B569324) well diffusion method are used to determine the zone of inhibition, providing a measure of antibacterial and antifungal potency.

A study evaluating a series of imidazo[1,2-a]pyrazine derivatives reported pronounced antibacterial activity for several compounds against Staphylococcus aureus at a concentration of 100 µg/mL. tsijournals.comtsijournals.com The same study also found that some derivatives showed excellent zones of inhibition against the fungi Candida albicans and Aspergillus niger at 50 µg/mL. tsijournals.comtsijournals.com For instance, compound 5h was noted as being a good antioxidant as well as a potent antifungal agent. tsijournals.com While research on the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold has also shown potent antimicrobial activity, the focus remains on the imidazo[1,2-a]pyrazine core for direct relevance. nih.gov Additionally, related structures like piperazinyl-pyrrolo[1,2-a]quinoxalines have been investigated as inhibitors of multidrug transporters in Candida albicans, highlighting a potential mechanism for overcoming antifungal resistance. rsc.org

Derivative/CompoundTarget Microorganism(s)Potency/ActivityReference(s)
4f, 4a, 5g, 6b, 6c Staphylococcus aureusPronounced activity at 100 µg/mL. tsijournals.com
5h, 6b, 4f, 6c Candida albicans, Aspergillus nigerExcellent zone of inhibition at 50 µg/mL. tsijournals.com
Piperazinyl-pyrrolo[1,2-a]quinoxalinesCandida albicans transportersActed as dual inhibitors of CaCdr1p and CaMdr1p. rsc.org

In Vivo Proof-of-Concept Studies in Preclinical Animal Models

The in vivo assessment of novel chemical entities is a critical step in the drug discovery process, providing essential information on their potential therapeutic efficacy and mechanism of action in a living organism. For derivatives of this compound, preclinical animal models have been employed to investigate their biological activities across a range of physiological systems.

A series of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been synthesized and evaluated for their potential to lower blood glucose levels. These studies were conducted in insulin-resistant, hyperglycemic ob/ob mice, a standard model for studying type 2 diabetes. The primary compound, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine, and its derivatives were assessed for their hypoglycemic potency.

Research has shown that the parent compound and several of its methylated derivatives exhibit significant hypoglycemic activity. Specifically, the 2-methyl, 3-methyl, and 5-methyl derivatives of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine were identified as potent hypoglycemic agents. The mechanism of this action is linked to a high binding affinity for the alpha-2 adrenergic receptor. Modifications to the core structure, such as the introduction of a 4-methylpiperazine group, were found to alter receptor binding profiles, leading to a reduction in binding to alpha-1 and beta-1 adrenergic receptors while still retaining some hypoglycemic effects. However, other modifications on the parent compound led to a decrease in both alpha-2 receptor binding and hypoglycemic potency.

The table below summarizes the hypoglycemic activity of selected 8-(1-piperazinyl)imidazo[1,2-a]pyrazine derivatives in ob/ob mice.

CompoundSubstitutionHypoglycemic Potency in ob/ob mice
8-(1-Piperazinyl)imidazo[1,2-a]pyrazineUnsubstitutedPotent
2-Methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine2-MethylPotent
3-Methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine3-MethylPotent
5-Methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazine5-MethylPotent
8-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyrazine4-MethylpiperazineActivity Retained

Data sourced from a study on the synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines.

There is a lack of specific preclinical data in the public domain regarding the anti-inflammatory and analgesic properties of this compound or its derivatives in animal models. The broader class of pyrazole-containing compounds has been investigated for such activities, but specific findings for the this compound scaffold are not present in the available literature.

Advanced Computational and Structural Biology Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 8-(1-piperazinyl)imidazo(1,2-a)pyrazine scaffold, docking studies have been instrumental in identifying and optimizing inhibitors for a range of protein targets, particularly kinases and other enzymes.

Derivatives of this compound have been identified as potent inhibitors of various kinases. For example, in the pursuit of selective Aurora-A kinase inhibitors, the imidazo[1,2-a]pyrazine (B1224502) core was a key structural element. researchgate.net Docking studies revealed that these compounds could effectively occupy the ATP-binding site, with selectivity often driven by interactions with specific residues like Thr217. researchgate.net

In another study, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. Molecular docking simulations indicated that the most potent compounds could simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.net Specifically, the imidazo[1,2-a]pyrazine core and the piperazine (B1678402) linker were shown to form crucial hydrogen bonds and π-π stacking interactions within the enzyme's active gorge. researchgate.net

Furthermore, imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of the influenza virus nucleoprotein (NP). Docking simulations confirmed that these compounds bind directly to the viral NP, suggesting a mechanism that involves inducing protein clustering and preventing its nuclear accumulation. nih.gov The specific interactions identified through docking provide a rational basis for the observed broad-spectrum anti-influenza activity. nih.gov

The table below summarizes key molecular docking findings for derivatives of the titular compound against various protein targets.

Target ProteinKey Interacting ResiduesPredicted Binding ModeReference
Acetylcholinesterase (AChE)Tyr-124, Trp-86Dual binding at Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) researchgate.net
Aurora-A KinaseThr217ATP-binding site occupation researchgate.net
Influenza Virus Nucleoprotein (NP)Not specifiedDirect binding leading to protein clustering nih.gov
Leishmanial Casein Kinase 1 (L-CK1.2)Not specifiedTargeting the kinase domain nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the complex and the evolution of interactions over time.

Similarly, MD simulations have been used to study other complex systems involving related structures. For instance, simulations of thiazolino 2-pyridone amide analogs, another class of heterocyclic compounds, as inhibitors of Chlamydia trachomatis helped to identify key residues crucial for stabilizing the inhibitor within the active site. jchemlett.com Although not directly on this compound, these studies highlight the power of MD in understanding the dynamic nature of ligand binding and guiding further drug design. jchemlett.com

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock methods, are employed to investigate the electronic properties of molecules, including their structure, stability, and reactivity.

For the imidazo[1,2-a]pyrazine scaffold, DFT studies have provided valuable insights. A theoretical investigation of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives using DFT at the B3LYP/6-31+G(d,p) level of theory characterized their reactivity and stability. scirp.org This study analyzed Frontier Molecular Orbitals (HOMO and LUMO), the energy gap, and molecular electrostatic potential (MEP) to predict sites of nucleophilic and electrophilic attack. scirp.org Such analyses are critical for understanding the intrinsic chemical behavior of the heterocyclic core, which influences its interactions with biological targets.

Another study focused on the dimerization sites of imidazo[1,2-a]pyridinyl-chalcone series using DFT calculations. researchgate.net It was found that the local nucleophilicity and electrophilicity were not heavily dependent on substituents, but the global nucleophilicity was sensitive to the electronic nature of the attached groups. researchgate.net These findings have implications for understanding how modifications to the core structure can tune the molecule's reactivity and potential for forming covalent or non-covalent interactions.

The table below presents typical electronic properties that can be derived from DFT calculations for imidazo[1,2-a]pyrazine derivatives.

PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability
Molecular Electrostatic Potential (MEP)3D map of electrostatic potentialIdentifies regions of positive and negative charge, predicting sites for intermolecular interactions

Conformational Analysis and Energy Landscape Mapping of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.

The piperazine ring, a key component of the title compound, is known to exist in chair, boat, and twist-boat conformations. A detailed conformational analysis of 2-substituted piperazines revealed a general preference for the axial conformation in 1-acyl and 1-aryl derivatives. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds. nih.gov The specific orientation of the piperazine ring dictates the spatial arrangement of the pharmacophoric groups, which is critical for effective binding to a biological target. nih.gov

Spectroscopic Characterization and Computational Validation (e.g., Lanthanide Shift Reagent Studies for NMR Assignments)

The structural elucidation of novel this compound derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).

Numerous studies on imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives report the use of 1H and 13C NMR for structural confirmation. nih.govtsijournals.comnih.gov For example, in the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, the characteristic chemical shifts of the imine proton (N=CH) and carbon were used to confirm the formation of the desired products. nih.gov

Computational methods can be used to validate and assist in the interpretation of experimental spectra. For instance, DFT calculations can predict NMR chemical shifts. By comparing the calculated spectra with the experimental data, one can gain greater confidence in the structural assignment. While specific studies employing advanced techniques like Lanthanide Shift Reagent (LSR) NMR for the title compound are not widely reported, these methods could be valuable for resolving complex spectra and providing detailed conformational information in solution.

Protein-Ligand Interaction Fingerprinting and Cheminformatic Analysis

Protein-ligand interaction fingerprinting is a computational method used to summarize the key interactions between a ligand and a protein into a binary string or vector. This allows for the systematic comparison of binding modes across a series of compounds or against different protein targets.

The development of libraries of imidazo[1,2-a]pyrazine derivatives has been a common strategy in drug discovery. nih.govresearchgate.netresearchgate.net Cheminformatic analysis of these libraries, often coupled with the results of high-throughput screening, allows for the elucidation of structure-activity relationships (SAR). By analyzing which structural modifications lead to changes in biological activity, researchers can identify the key pharmacophoric features required for potent and selective inhibition. researchgate.netresearchgate.net

For example, in the development of AMPAR negative modulators, a library of 8-substituted imidazo[1,2-a]pyrazine derivatives was synthesized and tested. nih.gov The analysis of this data revealed that while potent leads could be identified, they often suffered from poor pharmacokinetic properties. This cheminformatic insight guided the subsequent decision to replace the imidazo[1,2-a]pyrazine core with an isosteric pyrazolopyrimidine scaffold, which ultimately led to compounds with improved properties. nih.gov This exemplifies how cheminformatic analysis and interaction fingerprinting can be powerful tools in the iterative process of drug design and optimization.

Future Research Trajectories and Rational Design Paradigms for Imidazo 1,2 a Pyrazine Chemistry

Rational Design Principles for Novel 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine Analogues

The rational design of new this compound analogues is deeply rooted in understanding their structure-activity relationships (SAR). A primary principle involves the strategic functionalization of the core scaffold at the C2, C3, and C8 positions to modulate biological activity. The piperazine (B1678402) ring at the C8-position is a key feature, often contributing to improved solubility and providing a crucial anchor for interactions with target proteins.

For instance, in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, the piperazine moiety of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. sciety.orgresearchgate.net Molecular docking studies have been instrumental in elucidating these binding modes, guiding the synthesis of analogues with enhanced inhibitory potency. sciety.orgresearchgate.net

Furthermore, the imidazo[1,2-a]pyrazine (B1224502) core itself can form critical hydrogen bonds with the hinge region of kinases, a principle exploited in the design of selective DDR1 inhibitors. nih.gov By replacing a different chemical group with the imidazo[1,2-a]pyrazine moiety, researchers were able to restore a key hydrogen bond with the Met704 residue of DDR1, significantly improving selectivity. nih.gov

Lead Optimization and Scaffold Hopping Strategies within the Imidazo[1,2-a]pyrazine Class

Lead optimization is a critical step in drug discovery, and for the imidazo[1,2-a]pyrazine class, it has led to the development of clinical candidates. A notable example is the optimization of an imidazo[1,2-a]pyridine (B132010) amide series, which resulted in the anti-tuberculosis agent Q203. nih.gov This work highlighted the importance of the amide linker and the lipophilicity of the amine part for in vitro and in vivo efficacy. nih.gov

Scaffold hopping, a strategy to identify novel chemical skeletons with similar biological activity, has also been successfully applied. Computational methods based on 3D shape and electrostatic similarity have been used to replace existing scaffolds with the imidazo[1,2-a]pyrazin-8-one core. acs.org This approach led to the discovery of new positive allosteric modulators of the mGlu2 receptor with improved properties, such as reduced lipophilicity and more balanced in vitro clearance compared to the original compounds. acs.org In another instance, an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was used to replace the imidazopyrazine core, which improved microsomal stability and reduced efflux liabilities in the development of AMPAR negative modulators. nih.gov

Development of Multi-Targeting or Bivalent Compounds

The development of compounds that can modulate multiple biological targets simultaneously is a growing area of interest. The imidazo[1,2-a]pyrazine scaffold is well-suited for this approach. For example, derivatives have been designed as dual PI3K/mTOR inhibitors, which are key components of a signaling pathway frequently activated in cancer. drugbank.commedchemexpress.comnih.gov One such compound, compound 42, exhibited potent dual inhibitory activity against PI3Kα and mTOR, along with significant anti-tumor activity in vitro and in vivo. drugbank.commedchemexpress.comnih.gov

Bivalent compounds, which consist of two pharmacophores linked together, are another promising strategy. Research has explored the incorporation of an imidazo[1,2-a]pyrazine-based inhibitor of the VirB11 ATPase into peptide-small molecule bivalent compounds. ucl.ac.uk The aim was for the peptide portion to disrupt the hexameric structure of the enzyme, while the small molecule targets the active site. ucl.ac.uk

Exploration of Emerging Biological Targets and Therapeutic Areas Based on Mechanistic Insights

The versatility of the imidazo[1,2-a]pyrazine scaffold has led to its exploration against a wide range of biological targets and in various therapeutic areas. tsijournals.comrsc.org Initially recognized for their diverse pharmacological effects, these compounds have been investigated for a multitude of applications. tsijournals.com

Table 1: Biological Targets of Imidazo[1,2-a]pyrazine Derivatives

Biological Target Therapeutic Area Key Findings
Acetylcholinesterase (AChE) Alzheimer's Disease Derivatives show moderate to high inhibitory activity, with some being more potent than the reference drug galantamine. sciety.orgresearchgate.net
Aurora Kinases Cancer Potent inhibitors of Aurora-A kinase have been developed with high selectivity over Aurora-B. researchgate.net
DDR1 Cancer (NSCLC) Selective inhibitors have been designed that suppress tumorigenicity, migration, and invasion of non-small cell lung cancer cells. nih.gov
ENPP1 Cancer Immunotherapy Potent and selective inhibitors of ENPP1 have been identified, which enhance the cGAS-STING pathway and show promising antitumor efficacy in combination with anti-PD-1 antibodies. nih.gov
Gαq/11 Uveal Melanoma Derivatives have been synthesized that directly bind to Gαq and inhibit its signaling pathway, showing selective antiproliferative activity against uveal melanoma cells. nih.gov
mGlu2 Receptor Neurological and Psychiatric Diseases Imidazo[1,2-a]pyrazin-8-one derivatives act as positive allosteric modulators, offering a potential treatment for conditions associated with glutamate (B1630785) hyperfunction. acs.org
PI3K/mTOR Cancer Dual inhibitors have been developed with excellent potency and significant in vitro and in vivo anti-tumoral activities. drugbank.commedchemexpress.comnih.gov
VirB11 ATPase Bacterial Infections Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of this key component of the bacterial type IV secretion system, showing potential as antibacterial agents. ucl.ac.uknih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The use of computational tools is becoming increasingly integral to the design of novel imidazo[1,2-a]pyrazine derivatives. Quantitative structure-activity relationship (QSAR) studies, which use statistical methods to correlate chemical structure with biological activity, are being employed to build predictive models. researchgate.net These models, developed using techniques like multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), can guide the design of new compounds with improved cytotoxic effects against cancer cell lines. researchgate.net

Molecular docking simulations are also a cornerstone of the design process, providing insights into the binding modes of these compounds with their biological targets. sciety.orgresearchgate.netnih.gov This information is crucial for understanding SAR and for rationally designing more potent and selective inhibitors. The stability of ligand-protein interactions is further assessed using molecular dynamics simulations, which provide a dynamic view of the binding event. sciety.orgresearchgate.net

Strategies for Enhancing Molecular Selectivity and Potency through Structural Modification

Enhancing the selectivity and potency of imidazo[1,2-a]pyrazine derivatives is a key focus of ongoing research. Structural modifications at various positions of the heterocyclic core are the primary means of achieving this. For example, in the development of Aurora kinase inhibitors, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A provided detailed insights into the binding interactions. researchgate.net This structural information guided the design of new inhibitors with significantly improved selectivity for Aurora-A over Aurora-B. researchgate.net

Similarly, in the design of selective DDR1 inhibitors, the introduction of a phenyl linker and the imidazo[1,2-a]pyrazine moiety led to an additional π–π interaction and a critical hydrogen bond, respectively, which greatly contributed to improved selectivity against other kinases like Bcr-Abl and c-Kit. nih.gov The strategic placement of substituents, such as a trifluoromethyl group in a hydrophobic pocket and a piperazinyl moiety extending into the solvent region, further optimized the binding and selectivity. nih.gov

The synthesis of regioisomers, such as 2- and 3-substituted imidazo[1,2-a]pyrazines, has also been a valuable strategy to probe the SAR of these compounds and to develop inhibitors with improved potency against targets like the VirB11 ATPase. ucl.ac.uknih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Q203
Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyrazin-8-one
Pyrazolo[1,5-c]pyrimidine

Q & A

Q. How do researchers address low aqueous solubility in imidazo[1,2-a]pyrazine derivatives during formulation?

  • Salt formation (e.g., hydrochloride salts) improves solubility without altering pharmacophores.
  • Nanoformulation (e.g., liposomal encapsulation) enhances bioavailability for in vivo studies .

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